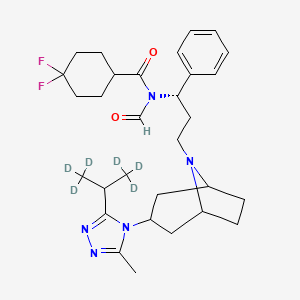
N-Formyl Maraviroc-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl Maraviroc-d6 is a deuterated form of Maraviroc, a compound primarily used in the treatment of HIV-1 infection. The deuterated version, this compound, is often used in scientific research, particularly in the field of proteomics . This compound is characterized by its molecular formula C30H35D6F2N5O2 and a molecular weight of 547.71 .
Preparation Methods
The synthesis of N-Formyl Maraviroc-d6 involves several steps, starting with the preparation of Maraviroc. The deuteration process typically involves the introduction of deuterium atoms into the Maraviroc molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Formyl Maraviroc-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
N-Formyl Maraviroc-d6 has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry to study the behavior of Maraviroc and its metabolites.
Biology: It is used in studies involving the interaction of Maraviroc with biological targets, such as the CCR5 receptor.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Maraviroc.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
N-Formyl Maraviroc-d6, like Maraviroc, acts as a CCR5 co-receptor antagonist. It blocks the interaction between the HIV-1 gp120 protein and the CCR5 receptor on human cells, preventing the virus from entering the cells . This mechanism involves the binding of this compound to the CCR5 receptor, which induces a conformational change that inhibits the binding of the HIV-1 gp120 protein .
Comparison with Similar Compounds
N-Formyl Maraviroc-d6 is unique compared to other similar compounds due to its deuterated nature. Deuteration often enhances the metabolic stability and alters the pharmacokinetic properties of the compound. Similar compounds include:
Maraviroc: The non-deuterated form, used as an antiretroviral agent.
N-Formyl-Met-Leu-Phe: A chemotactic peptide and a specific ligand of the N-formyl peptide receptor.
N-Formyl-Met-Leu-Phe-Lys: Another chemotactic peptide with similar applications in immunology.
These compounds share similar structural features but differ in their specific applications and biological targets.
Properties
Molecular Formula |
C30H41F2N5O2 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3 |
InChI Key |
VOAHTIZOTHESLT-KFMTUYIGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


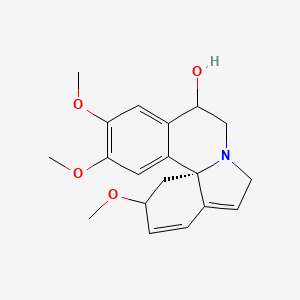

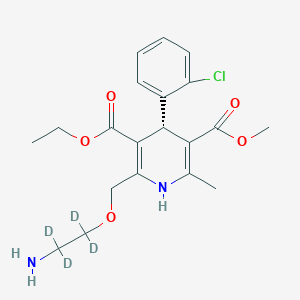
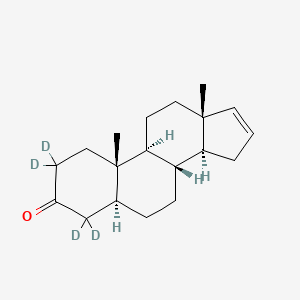
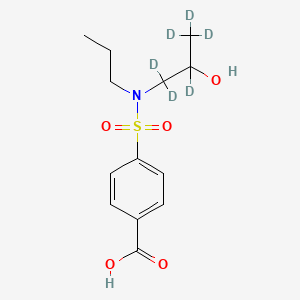

![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

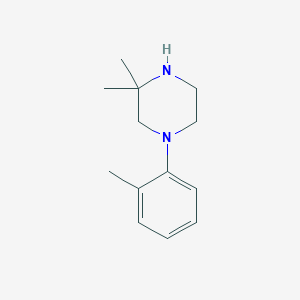
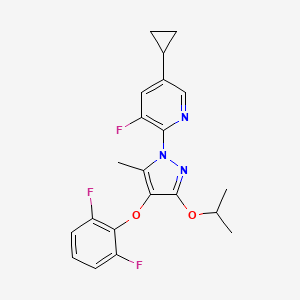
![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
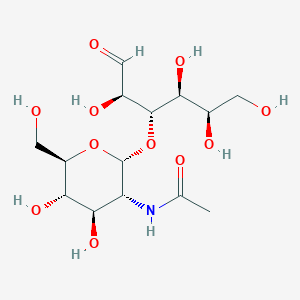
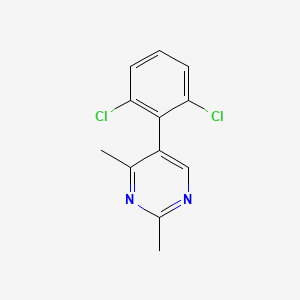
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
